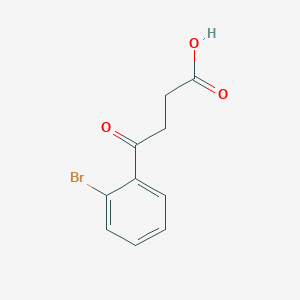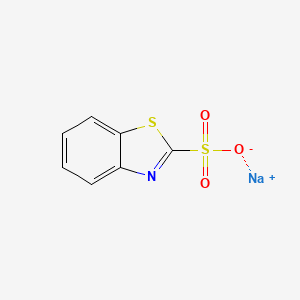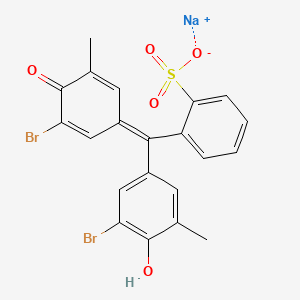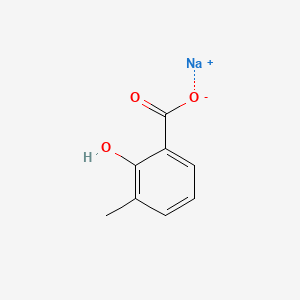
4-(2-Bromophenyl)-4-oxobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromophenyl)-4-oxobutyric acid (BPBOB) is an important organic acid that has been studied extensively due to its potential applications in scientific research. BPBOB is a derivative of 4-hydroxybutyric acid, a naturally occurring metabolite found in the human body, and is structurally similar to other organic acids such as 4-hydroxybenzoic acid, 4-hydroxybenzaldehyde, and 4-hydroxybenzene. BPBOB has been used for a variety of scientific research applications, including as a substrate for enzymatic reactions, as a reagent for chemical synthesis, and as a metabolite in biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
4-(2-Bromophenyl)-4-oxobutyric acid has been used as a key starting material for synthesizing various heterocyclic compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds exhibit potential antibacterial activities and are synthesized through reactions under Aza–Michael addition conditions (El-Hashash et al., 2015).
Regioselective Michael Adducts in Heterocyclic Synthesis
The compound is instrumental in creating regioselective diastereomeric Michael adducts, which serve as building blocks for synthesizing a range of heterocyclic compounds. These include pyridazinone, furanone, 1,2-oxazin-5-one, 1.2-diazapine, pyrane, and hydroxyl pyridine derivatives, with steric factors playing a crucial role in regioselectivity (El-Hashash & Rizk, 2016).
Antimicrobial Activity of Heterocyclic Compounds
This compound is also a starting material for preparing pyridazinones, thiazoles derivatives, and other heterocycles, which are then evaluated for their antimicrobial activities. This showcases the compound's utility in pharmaceutical research (El-Hashash et al., 2014).
Preparation of Halogenatedphenyl-4-oxobiityric Acids
This compound is used in the synthesis of various 4-(3-halogenatedphenyl)- and 4-(3,5-dihalogenatedphenyl)-4-oxobutyric acids through nuclear halogenation processes. These processes often involve one-pot operations combining succinoylation and halogenation (Jojima et al., 1979).
Synthesis of Tyrosinase Inhibitors
The compound has been used to synthesize biphenyl ester derivatives, which show significant anti-tyrosinase activities. This research has implications in developing pharmaceutical treatments for conditions like hypertension and inflammation (Kwong et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-bromophenylboronic acid, are known to be used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group. In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which similar compounds are involved in, is a key process in the synthesis of various organic compounds . These compounds can then participate in various biochemical pathways, depending on their specific structures and properties.
Result of Action
The products of suzuki–miyaura coupling reactions, which similar compounds participate in, can have various effects depending on their specific structures and the biochemical pathways they are involved in .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-bromophenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUGQPABWDUBDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645278 |
Source


|
| Record name | 4-(2-Bromophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-21-4 |
Source


|
| Record name | 2-Bromo-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














